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3-(4-Fluorophenoxy)phenol

Cat. No.: B13316017
M. Wt: 204.20 g/mol
InChI Key: KJRDLLHRSNOCLG-UHFFFAOYSA-N
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Description

3-(4-Fluorophenoxy)phenol (CAS 25967-60-6) is a meta-substituted aryloxy phenol that serves as a versatile synthetic intermediate and building block in advanced organic and polymer chemistry. Its research value is particularly evident in the development of pharmaceuticals and high-performance polymers. In medicinal chemistry, this compound and its structural analogs are crucial intermediates in synthesizing biologically active molecules. For instance, derivatives of m-aryloxy phenols have been utilized in the development of potent kappa opioid receptor antagonists, which are investigated as potential therapeutic agents for treating conditions like depression, anxiety, and addiction . Furthermore, similar structures are employed in creating non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment . In materials science, this compound functions as a key monomer for synthesizing advanced polymers. Researchers use such compounds to develop self-promoting phthalonitrile systems, which, upon curing, form polymers containing phthalocyanine and triazine rings. The resulting materials exhibit exceptional thermal stability, high glass transition temperatures, and superior mechanical properties, making them suitable for demanding applications in the aerospace and microelectronics industries . The fluorophenoxy group is also integral in designing specialized polyphosphazene coatings, which demonstrate improved surface stiffness, resistance to microbial biofilm formation, and hemocompatibility, showing promise for coating blood-contacting medical devices . The synthesis of such m-aryloxy phenols often involves modern adaptations of classic reactions, such as copper-mediated Ullmann ether couplings or nucleophilic aromatic substitution between aryl halides and dihydroxybenzenes like resorcinol . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9FO2 B13316017 3-(4-Fluorophenoxy)phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9FO2

Molecular Weight

204.20 g/mol

IUPAC Name

3-(4-fluorophenoxy)phenol

InChI

InChI=1S/C12H9FO2/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8,14H

InChI Key

KJRDLLHRSNOCLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)O

Origin of Product

United States

Synthetic Methodologies for 3 4 Fluorophenoxy Phenol

Retrosynthetic Strategies for the Diarylether Linkage in 3-(4-Fluorophenoxy)phenol

A retrosynthetic analysis of this compound reveals two primary disconnection approaches for the diaryl ether bond. The disconnection can occur at either of the C-O bonds linked to the central oxygen atom.

Approach A involves the disconnection between the oxygen and the fluorinated phenyl ring. This leads to 4-fluorophenol (B42351) and a 3-hydroxyphenyl synthon. The 3-hydroxyphenyl synthon would need to be activated for nucleophilic attack, for instance, as a phenoxide derived from resorcinol (B1680541) or a related derivative.

Approach B involves the disconnection between the oxygen and the non-fluorinated phenyl ring. This retrosynthetic step yields a 4-fluorophenoxide synthon, derived from 4-fluorophenol, and a phenyl synthon with a leaving group at the 3-position and a hydroxyl group, such as 3-bromophenol (B21344).

Direct and Indirect C-O Bond Formation Approaches

The formation of the diaryl ether linkage in this compound can be accomplished through several methods, with Ullmann-type condensations and copper- or palladium-catalyzed cross-coupling reactions being the most prominent.

Exploration of Ullmann-Type Condensation Pathways for this compound

The Ullmann condensation is a classical method for forming diaryl ether bonds, typically involving the reaction of an aryl halide with a phenol (B47542) in the presence of a copper catalyst at elevated temperatures. For the synthesis of this compound, this could involve the reaction of 1-bromo-3-hydroxybenzene with 4-fluorophenol or 4-fluoro-1-halobenzene with resorcinol. The reaction is generally facilitated by a base to generate the phenoxide nucleophile.

Research into the synthesis of related diaryl ethers has shown that the choice of catalyst, ligand, base, and solvent is crucial for the efficiency of the Ullmann reaction. For instance, the synthesis of 3-(4-bromophenoxy)phenol, a similar meta-substituted phenol derivative, was achieved using copper iodide (CuI), potassium carbonate (K2CO3) as the base, and L-proline as a ligand in dimethyl sulfoxide (B87167) (DMSO). mdpi.com Another study on the synthesis of 3-(3,5-dimethoxyphenoxy)phenol utilized CuI with N,N-dimethylglycine hydrochloride as a ligand and cesium carbonate (Cs2CO3) as the base in N,N-dimethylformamide (DMF). mdpi.com These conditions highlight the versatility of the Ullmann approach for structurally similar compounds and suggest viable pathways for the synthesis of this compound.

Investigation of Copper-Catalyzed Cross-Coupling Reactions

Modern advancements in catalysis have led to the development of more efficient copper-catalyzed cross-coupling reactions that can proceed under milder conditions than the traditional Ullmann condensation. These reactions often employ specific ligands to enhance the catalytic activity of the copper species.

For the synthesis of this compound, a copper-catalyzed coupling could involve the reaction of 4-fluorophenylboronic acid with 3-hydroxyphenol. While specific examples for this exact transformation are not prevalent in the reviewed literature, the general principle of copper-catalyzed O-arylation of phenols with arylboronic acids is a well-established method.

In a related synthesis, 3-(p-substituted aryloxy)phenols were prepared through an Ullmann coupling reaction of resorcinol with aryl iodides using CuI and picolinic acid as catalysts. mdpi.com This demonstrates the utility of copper catalysis in coupling substituted aryl halides with resorcinol to form meta-aryloxy phenols.

A notable synthesis of this compound was achieved from arylmetals through hydroxylation using N-benzyl oxaziridine. mdpi.com This reaction proceeded at room temperature for 2 hours, offering a mild, transition-metal-free alternative for the final hydroxylation step if starting from a precursor like 1-bromo-3-(4-fluorophenoxy)benzene. mdpi.com

The following table summarizes typical conditions for copper-catalyzed diaryl ether synthesis based on related compounds:

CatalystLigandBaseSolventTemperature (°C)ReactantsProductCitation
CuIL-prolineK2CO3DMSONot SpecifiedResorcinol & Aryl Halide3-(4-bromophenoxy)phenol mdpi.com
CuIN,N-dimethylglycine HClCs2CO3DMANot SpecifiedResorcinol & Aryl Halide3-(p-substituted aryloxy)phenols mdpi.com
CuIPicolinic AcidNot SpecifiedNot SpecifiedNot SpecifiedResorcinol & Aryl Iodide3-(p-substituted aryloxy)phenols mdpi.com
CuBrNoneKOHWater1003-BromophenolResorcinol google.com

Palladium-Catalyzed Synthetic Routes

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for the synthesis of diaryl ethers and offer a powerful alternative to copper-catalyzed methods. These reactions often exhibit high efficiency and functional group tolerance under relatively mild conditions.

A plausible palladium-catalyzed route to this compound would involve the coupling of 4-fluorophenol with a 3-halo-phenol, such as 3-bromophenol, in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. Alternatively, the coupling of resorcinol with a 4-fluoro-aryl halide could be employed.

While a specific palladium-catalyzed synthesis of this compound is not detailed in the provided search results, the synthesis of various diaryl ethers using palladium catalysts is well-documented, suggesting the feasibility of this approach. For instance, palladium catalysts have been used for the O-arylation of phenols with aryl halides. echemcom.com

Precursor Synthesis and Functional Group Transformations

The synthesis of this compound often relies on the availability of appropriately functionalized precursors. Key starting materials include resorcinol, 4-fluorophenol, and halogenated phenols.

Resorcinol is a common precursor, acting as the 3-hydroxyphenyl synthon. Its reaction with an activated 4-fluoro-aryl species is a direct route to the target molecule. For example, the reaction of p-fluoronitrobenzene with resorcinol has been used to synthesize 3-(4-aminophenoxy)-phenol after a subsequent reduction step. mdpi.com

3-Bromophenol is another important precursor, which can be prepared from 3-bromoanisole (B1666278) via demethylation or through the diazotization of 3-bromoaniline. The bromination of phenol can also yield a mixture of isomers, from which 3-bromophenol can be separated.

Functional group transformations are also crucial. For instance, a nitro group can be introduced and subsequently reduced to an amino group, which can then be diazotized and hydroxylated. A synthesis of 4-(3-hydroxyphenoxy)benzamine from p-fluoronitrobenzene and resorcinol followed by hydrogenation with a Pd/C catalyst illustrates this strategy. mdpi.com

Optimization of Reaction Parameters and Process Efficiency

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction parameters. Key factors to consider include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.

For Ullmann-type reactions , the use of ligands such as L-proline or N,N-dimethylglycine can significantly improve yields and allow for milder reaction conditions. The choice of base is also critical, with stronger bases like cesium carbonate often being more effective than weaker bases like potassium carbonate. Solvents such as DMSO and DMF are commonly used due to their high polarity and ability to dissolve the reactants.

In palladium-catalyzed reactions , the selection of the phosphine ligand is paramount. Different ligands can have a profound impact on the reaction rate and yield. The optimization of the catalyst loading, base strength, and temperature is also essential for achieving high process efficiency.

A study on the Ullmann coupling reaction for the synthesis of 3-(4-bromophenoxy)phenol highlights the importance of catalyst and ligand selection. mdpi.com Similarly, research on the synthesis of other meta-substituted diaryl ethers demonstrates that careful optimization of the reaction conditions is necessary to achieve high yields and purity. mdpi.com For example, the synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol (B8565309) required a high temperature of 130 °C and an inert atmosphere for a 24-hour reaction time. mdpi.com

The following table provides a summary of reaction conditions from related diaryl ether syntheses that can inform the optimization for this compound production.

Reaction TypeCatalystLigandBaseSolventTemperature (°C)Time (h)Key ObservationCitation
Ullmann CouplingCuIL-prolineK2CO3DMSONot SpecifiedNot SpecifiedEffective for meta-substituted phenol synthesis. mdpi.com
Ullmann CouplingCuIN,N-dimethylglycine HClCs2CO3DMANot SpecifiedNot SpecifiedUseful for coupling with resorcinol. mdpi.com
SNArNoneNoneNaOHDMSO503Mild conditions for activated aryl fluoride (B91410). mdpi.com
SNArNoneNoneNaHDMF12524Harsher conditions for less activated aryl chloride. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of 3 4 Fluorophenoxy Phenol

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For 3-(4-Fluorophenoxy)phenol, with a molecular formula of C₁₂H₉FO₂ and a molecular weight of approximately 204.20 g/mol , mass spectrometric analysis provides definitive confirmation of its identity. bldpharm.comnih.gov

Under electron impact (EI) ionization, a common hard ionization technique, the this compound molecule is expected to generate a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 204. acdlabs.com The subsequent fragmentation is dictated by the molecule's structure, particularly the diaryl ether linkage, which is a characteristic feature. The fragmentation of diphenyl ethers is well-documented and typically involves the cleavage of the C-O ether bond. acs.orgnih.gov This cleavage can occur on either side of the ether oxygen, leading to the formation of characteristic fragment ions.

Key fragmentation pathways for this compound would include:

Cleavage of the ether bond: This is the most significant fragmentation pathway for diphenyl ethers. acs.orgnih.gov This can result in the formation of a fluorophenoxy radical and a hydroxyphenyl cation, or a hydroxyphenoxy radical and a fluorophenyl cation.

Formation of phenoxide ions: Cleavage of the phenyl-ether linkage often leads to the formation of stable phenoxide or substituted-phenoxide ions. acs.org

Loss of small molecules: The molecular ion or subsequent fragments may lose small, stable molecules like carbon monoxide (CO) or a formyl radical (CHO).

The resulting mass spectrum would display a series of peaks corresponding to these and other smaller fragments, creating a unique fingerprint that confirms the compound's structure.

Interactive Table: Predicted Mass Spectrometric Fragments of this compound

Ion/FragmentProposed Structure/OriginPredicted m/z
[C₁₂H₉FO₂]⁺Molecular Ion (M⁺)204
[C₆H₄FO]⁺Fluorophenoxy ion111
[C₆H₅O₂]⁺Hydroxyphenoxy ion109
[C₆H₅O]⁺Phenoxy ion (from hydroxyphenyl ring)93
[C₆H₄F]⁺Fluorophenyl cation95
[C₆H₅]⁺Phenyl ion77

Electronic Spectroscopy and Photophysical Investigations

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light. These studies are crucial for understanding the photophysical properties of this compound, including how it absorbs light and dissipates that energy.

The UV-Vis absorption spectrum of this compound is primarily determined by the electronic transitions within its two aromatic rings (the phenol (B47542) and the fluorobenzene (B45895) moieties) and the connecting ether linkage. The phenol chromophore itself typically exhibits absorption maxima around 270 nm. researchgate.net The presence of the fluorophenoxy substituent is expected to modulate the electronic structure and thus the absorption profile.

In general, diphenyl ethers exhibit complex absorption spectra resulting from the electronic systems of the two phenyl rings. The degree of conjugation between the rings, which is influenced by the torsional angle around the C-O-C bonds, affects the position and intensity of the absorption bands. cdnsciencepub.com For this compound, the spectrum would likely show strong absorption bands in the ultraviolet region, characteristic of π → π* transitions within the aromatic systems. The exact position of the absorption maxima (λmax) can be influenced by the solvent polarity, as solvents can stabilize the ground or excited states differently. nih.gov

Interactive Table: Expected UV-Vis Absorption Data for this compound

Chromophore SystemElectronic TransitionExpected λmax Range (nm)Notes
Phenolic Ringπ → π~270-280Position influenced by the ether linkage and fluorine substituent.
Fluorophenyl Ringπ → π~260-275The fluorine atom acts as a weak auxochrome.
Diaryl Ether Systemπ → π*~270-300Represents the conjugated system across the molecule. nih.gov

Time-resolved photoelectron spectroscopy (TRPES) is a powerful pump-probe technique used to study the ultrafast dynamics of molecules in electronically excited states. ucl.ac.ukrsc.org This method provides unparalleled insight into the electronic relaxation mechanisms, such as internal conversion and intersystem crossing, that occur on femtosecond to picosecond timescales following photoexcitation. ucl.ac.ukescholarship.org

In a TRPES experiment on this compound, a femtosecond "pump" laser pulse would first excite the molecule to a specific electronic state (e.g., S₁ or S₂). After a controlled time delay, a second "probe" laser pulse with sufficient energy ionizes the excited molecule. ucl.ac.uk By measuring the kinetic energy of the ejected photoelectrons at various pump-probe time delays, one can map the flow of energy through different electronic and vibrational states. rsc.org

This technique allows for the direct observation of:

Excited State Lifetimes: By monitoring the decay of the photoelectron signal corresponding to a specific excited state, its lifetime can be determined directly.

Internal Conversion (IC): The transition from a higher excited state (e.g., S₂) to a lower one (e.g., S₁) can be observed as a decay of the S₂ signal and a corresponding rise in the S₁ signal. ucl.ac.uk

Vibrational Relaxation: Changes in the shape and position of the photoelectron bands over time can reveal how vibrational energy is redistributed within the molecule (intramolecular vibrational redistribution, IVR). kyoto-u.ac.jp

Based on a comprehensive search of available scientific literature, detailed computational chemistry and quantum mechanical investigations specifically focused on the compound this compound are not presently available in published research. While the methodologies outlined in the requested article structure—such as Ab Initio calculations, Density Functional Theory (DFT), Molecular Electrostatic Potential (MEP) mapping, and Frontier Molecular Orbital (FMO) analysis—are standard approaches for characterizing molecules, their specific application to this compound has not been documented in the accessible scientific domain.

Therefore, it is not possible to provide an article with detailed research findings, data tables, and in-depth analysis as requested without resorting to speculation or fabricating data. A scientifically accurate and authoritative article on this specific topic for this particular compound cannot be generated at this time due to the absence of primary research sources.

To provide an article that meets the user's structural and topic requirements, research on a closely related, well-documented compound would be necessary. However, this would violate the strict instruction to focus solely on this compound.

Computational Chemistry and Quantum Mechanical Investigations of 3 4 Fluorophenoxy Phenol

Electronic Structure and Reactivity Descriptors

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex wavefunction of a molecule into a more intuitive form, corresponding to the classic Lewis structure of localized bonds and lone pairs. uni-muenchen.de This method provides detailed information about electron density distribution, intra- and intermolecular interactions, and the stabilization arising from charge delocalization. dergipark.org.tr

The key aspect of NBO analysis is the examination of donor-acceptor interactions, which are evaluated using second-order perturbation theory. dergipark.org.tr The stabilization energy, E(2), associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO is a measure of the interaction's intensity. Higher E(2) values indicate stronger interactions. For 3-(4-Fluorophenoxy)phenol, significant interactions are expected to involve the lone pairs (LP) of the oxygen and fluorine atoms and the antibonding (π*) orbitals of the aromatic rings.

Table 1: Illustrative Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for this compound

Donor NBO (i)TypeAcceptor NBO (j)TypeE(2) (kcal/mol)
LP (1) O (ether)p-richπ* (C-C) of Phenoxy RingAntibonding5.8
LP (1) O (hydroxyl)p-richπ* (C-C) of Phenol (B47542) RingAntibonding6.2
LP (2) O (ether)p-richσ* (C-O)Antibonding1.5
LP (3) Fp-richπ* (C-C) of Phenoxy RingAntibonding4.5
π (C-C) Phenol RingBondingπ* (C-C) Phenoxy RingAntibonding2.1

Note: This table is illustrative, based on typical values for similar structures, to demonstrate the insights gained from NBO analysis.

Spectroscopic Parameter Predictions from Theoretical Models

Theoretical models, primarily based on DFT, can accurately predict various spectroscopic parameters. By calculating the optimized molecular geometry in its ground state, it is possible to compute vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). mdpi.comresearchgate.net

For instance, theoretical vibrational analysis calculates the harmonic frequencies of the molecule's normal modes of vibration. These calculated frequencies often show systematic deviations from experimental results due to the neglect of anharmonicity and the use of finite basis sets. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predictions are valuable for assigning signals in experimental spectra and for understanding how the electronic environment of each nucleus is affected by the molecular structure. A comparison between the theoretically predicted and experimentally observed spectra serves as a powerful validation of both the computational model and the experimental structural assignment.

Table 2: Comparison of Predicted and Experimental Spectroscopic Data for this compound

Spectroscopic ParameterFunctional Group / AtomPredicted ValueExperimental Value
FT-IR (cm⁻¹) O-H stretch (hydroxyl)~3550~3400-3600
C-O-C stretch (ether)~1245~1230-1250 mdpi.com
C-F stretch~1210~1190-1220 mdpi.com
Aromatic C-H stretch~3050~3030-3080
¹H NMR (ppm) Ar-H (protons on phenol ring)6.3 - 7.16.30 - 7.08 mdpi.com
Ar-H (protons on phenoxy ring)6.9 - 7.16.96 - 7.04 mdpi.com
¹³C NMR (ppm) C-F~159158.7 (d, J=239.8 Hz) mdpi.com
C-OH~159159.0 mdpi.com
C-O-C (phenol ring)~158158.5 mdpi.com
C-O-C (phenoxy ring)~153152.9 mdpi.com

Note: Predicted values are typical for DFT calculations. Experimental values are based on data for 3-(4-fluorophenoxy)aniline (B1323210) and related structures as direct data for the target phenol is not available in the provided context.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the detailed modeling of reaction pathways. acs.org This involves identifying and characterizing the geometries and energies of reactants, products, intermediates, and, crucially, transition states (TS).

A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. acs.org The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter that governs the reaction rate.

For a reaction involving this compound, such as its synthesis via a nucleophilic aromatic substitution (SNAr) or Ullmann condensation, computational modeling can elucidate the mechanism. acs.org For example, in an SNAr reaction, the model can distinguish between a stepwise mechanism involving a stable Meisenheimer complex intermediate and a concerted mechanism where bond formation and breaking occur simultaneously. acs.org By calculating the energies of all stationary points on the reaction pathway, a complete energy profile can be constructed, offering a deep understanding of the reaction's feasibility and kinetics.

Table 3: Illustrative Calculated Energy Profile for a Hypothetical SNAr Reaction Pathway

SpeciesDescriptionRelative Energy (kcal/mol)Activation Energy (Ea) (kcal/mol)
Reactants3-phenoxide + 1,4-difluorobenzene0.0-
Transition State (TS)C-O bond forming, C-F bond breaking+22.522.5
Intermediate (Meisenheimer Complex)If stepwise mechanism+15.0-
Products3-(4-Fluorophenoxy)phenoxide + F⁻-5.0-

Note: This table is a hypothetical representation to illustrate the data obtained from reaction pathway modeling, based on principles discussed in the literature. acs.org

Reaction Chemistry and Derivatization Pathways of 3 4 Fluorophenoxy Phenol

Electrophilic Aromatic Substitution Reactions on 3-(4-Fluorophenoxy)phenol

The phenolic ring of this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the hydroxyl group. The phenoxy group is also an activating group, though to a lesser extent. Consequently, electrophiles will preferentially attack the positions ortho and para to the hydroxyl group (positions 2, 4, and 6). The bulky phenoxy group at position 3 may sterically hinder attack at position 2 and, to some extent, position 4. Therefore, substitution is often directed to the 4- and 6-positions.

Common electrophilic aromatic substitution reactions applicable to this compound include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. For instance, sulfonation of the aromatic ring can occur as a side reaction during acid-catalyzed hydrolysis of derivatives. google.comgoogle.com Friedel-Crafts reactions with phenols can be complex, as the phenolic oxygen can coordinate with the Lewis acid catalyst, potentially deactivating the ring and leading to O-acylation as a competing reaction. stackexchange.com However, under appropriate conditions, C-alkylation and C-acylation can be achieved. stackexchange.comsmolecule.comijpcbs.com

ReactionReagentsTypical ProductsNotes
HalogenationBr₂, Cl₂, I₂Halogenated this compound derivativesSubstitution occurs primarily at positions 4 and 6 of the phenol (B47542) ring.
NitrationHNO₃/H₂SO₄Nitro-3-(4-fluorophenoxy)phenol derivativesReaction conditions must be carefully controlled to avoid oxidation.
SulfonationH₂SO₄, SO₃This compound sulfonic acid derivativesCan occur as a side reaction in strong acid. google.comgoogle.com
Friedel-Crafts AlkylationAlkyl halide, Lewis Acid (e.g., AlCl₃, FeCl₃)Alkyl-substituted this compoundCatalyst coordination with the phenolic oxygen can be a competing reaction. stackexchange.comsmolecule.com
Friedel-Crafts AcylationAcyl halide, Lewis Acid (e.g., AlCl₃)Acyl-substituted this compoundCan result in both C-acylation and O-acylation (ester formation). stackexchange.com High catalyst concentrations favor C-acylation. stackexchange.com

Nucleophilic Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for nucleophilic transformations, most notably after deprotonation to the more nucleophilic phenoxide anion. This allows for the formation of ethers and esters.

Etherification: The Williamson ether synthesis, involving the reaction of the corresponding phenoxide with an alkyl halide, is a common method to produce ethers. For example, this compound can be reacted with alkyl halides, such as 1-chloro-3-hydroxypropane or 1-bromo-3-hydroxypropane, to form the corresponding ether derivatives. epo.org

Esterification: The hydroxyl group can be readily converted to various esters.

Carboxylate Esters: Reaction with acyl chlorides or anhydrides under basic conditions yields carboxylate esters. Fischer esterification conditions (acid catalyst with a carboxylic acid) are also applicable.

Sulfonate Esters: Phenols can be converted to sulfonate esters, which are excellent leaving groups in subsequent nucleophilic substitution reactions. A facile method involves using N-fluorobenzenesulfonimide (NFSI) with catalytic potassium fluoride (B91410) (KF) and potassium carbonate (K₂CO₃) as a base. chempap.org

Phosphonate (B1237965) Esters: The reaction of phenols with phosphorus reagents like hexachlorocyclotriphosphazatriene leads to the formation of phosphonate esters through nucleophilic substitution. researchgate.net

TransformationReagentsProduct TypeKey Features
Williamson Ether SynthesisBase (e.g., K₂CO₃, NaOH), Alkyl Halide (R-X)Alkyl Aryl EtherA versatile method for forming C-O bonds at the phenolic position. epo.org
Carboxylate EsterificationAcyl Halide (RCOCl) or Anhydride ((RCO)₂O)Carboxylate EsterTypically performed in the presence of a base like pyridine.
Sulfonate EsterificationSulfonyl Chloride (RSO₂Cl), Base or NFSI/KF/K₂CO₃Sulfonate EsterForms good leaving groups for further substitution reactions. chempap.org
Phosphonate EsterificationHexachlorocyclotriphosphazatriene (N₃P₃Cl₆), BaseCyclotriphosphazene DerivativeCreates complex phosphorus-containing molecules. researchgate.net

Modifications and Functionalization of the Fluorophenoxy Moiety

The fluorophenoxy part of the molecule also offers sites for chemical modification, primarily through nucleophilic aromatic substitution at the fluorine-bearing carbon or cleavage of the diaryl ether bond.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the second aromatic ring can be displaced by strong nucleophiles, a reaction facilitated by the electron-withdrawing nature of the fluorine atom and the aromatic ring system. evitachem.com This allows for the introduction of various functional groups in its place.

Ether Cleavage: The diaryl ether bond is generally stable but can be cleaved under harsh conditions using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgorganic-chemistry.org This reaction typically proceeds via protonation of the ether oxygen followed by nucleophilic attack. Cleavage of aryl alkyl ethers will always yield a phenol and an alkyl halide, as the nucleophile will not attack the aromatic carbon. libretexts.org While diaryl ethers are generally resistant to cleavage, forcing conditions can lead to the breakdown of the molecule into its constituent phenol and fluorophenol components. google.comgoogle.com

ReactionReagentsProductsMechanism
Nucleophilic Aromatic SubstitutionStrong Nucleophile (e.g., RO⁻, RS⁻, R₂NH)Substituted Diphenyl EtherSNAr evitachem.comacs.org
Ether CleavageStrong Acid (e.g., HBr, HI, BBr₃)Phenol and 4-Fluorophenol (B42351)Acid-catalyzed nucleophilic substitution libretexts.orgorganic-chemistry.org
Electrophilic SubstitutionElectrophile (e.g., Br₂, HNO₃)Substituted Fluorophenoxy RingLess favored than substitution on the phenol ring unless the hydroxyl group is protected.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction reactions of this compound can target either the aromatic rings or the functional groups of its derivatives.

Oxidation: The phenolic ring is susceptible to oxidation, which can lead to the formation of quinone-type structures or polymerization, especially under strong oxidizing conditions. More controlled oxidation can be achieved on derivatives. For example, an aldehyde derivative such as 3-(4-fluorophenoxy)propionaldehyde (B12713544) can be selectively oxidized to the corresponding carboxylic acid. Similarly, a ketone can be converted to an ester via Baeyer-Villiger oxidation, which upon hydrolysis yields a phenol. google.comgoogle.com

Reduction: The aromatic rings of this compound are resistant to reduction and require forcing conditions, such as high-pressure catalytic hydrogenation, to be converted to cyclohexyl rings. However, functional groups on derivatives are more readily reduced. For instance, a nitro group on a related phenoxy compound can be reduced to an amine using a palladium-on-carbon (Pd/C) catalyst and hydrogen gas. mdpi.com Aldehyde derivatives can be reduced to the corresponding primary alcohols using standard reducing agents like sodium borohydride.

Reaction TypeReagentsSubstrate TypeProduct Type
OxidationKMnO₄, CrO₃Aldehyde DerivativeCarboxylic Acid Derivative
OxidationPeroxy Acid (e.g., m-CPBA)Ketone DerivativeEster Derivative (Baeyer-Villiger) google.comgoogle.com
ReductionNaBH₄, LiAlH₄Aldehyde DerivativeAlcohol Derivative
ReductionH₂, Pd/CNitro DerivativeAmine Derivative mdpi.com
ReductionHigh-pressure H₂, Catalyst (e.g., Rh, Ru)Aromatic RingsCyclohexyl Rings

Mechanistic Studies of this compound Transformations

The reactions of this compound proceed through well-established organic chemistry mechanisms.

Electrophilic Aromatic Substitution: These reactions proceed via the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The hydroxyl and phenoxy groups direct the electrophile to the ortho and para positions due to their ability to stabilize the positive charge of the intermediate through resonance.

Nucleophilic Transformations at the Hydroxyl Group: The Williamson ether synthesis and many esterification reactions proceed via an Sₙ2 mechanism, where the deprotonated phenoxide ion acts as the nucleophile.

Nucleophilic Aromatic Substitution (SNAr): The displacement of the fluorine atom on the fluorophenoxy ring follows the SNAr mechanism. This is typically a two-step process involving the addition of a nucleophile to form a resonance-stabilized Meisenheimer complex, followed by the elimination of the fluoride leaving group to restore aromaticity. Some SNAr reactions have also been shown to proceed via a concerted mechanism. acs.org

Ether Cleavage: The acid-catalyzed cleavage of the ether bond can occur via either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether. libretexts.org For a diaryl ether, the mechanism involves protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack by the halide ion.

Ullmann Condensation: The synthesis of diaryl ethers, a reaction related to the formation of this compound itself, often employs the Ullmann condensation. This copper-catalyzed reaction is thought to proceed through an oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the phenoxide and reductive elimination to form the product.

Advanced Research Applications and Future Directions in Chemical Synthesis and Materials Science

3-(4-Fluorophenoxy)phenol as a Versatile Synthetic Intermediate for Complex Molecules

This compound serves as a valuable building block in the multi-step synthesis of more complex molecules. Its diaryl ether core is a structural motif found in numerous biologically active compounds and functional materials. nih.gov The presence of the phenolic hydroxyl group and the fluorinated phenyl ring provides multiple reaction sites for further chemical modifications.

One of the primary applications of aryloxy phenols is in the synthesis of pharmaceuticals. jsynthchem.com For instance, derivatives of similar structures have been investigated for their potential as androgen receptor antagonists. rsc.org The synthesis of such complex molecules often involves coupling reactions where the phenolic hydroxyl group of a compound like this compound can be further etherified or esterified to build larger molecular frameworks.

Furthermore, aryloxy phenols are utilized as intermediates in the production of components for organic light-emitting devices (OLEDs). The thermal and electronic properties of the diaryl ether structure can be fine-tuned through the introduction of various substituents, making them attractive for applications in materials science. jsynthchem.com The synthesis of these complex structures often relies on well-established reactions like the Ullmann condensation or modern cross-coupling reactions. wikipedia.orgorganic-chemistry.org

Table 1: Examples of Complex Molecules Synthesized from Aryloxy Phenol (B47542) Intermediates

IntermediateTarget Molecule ClassPotential ApplicationSynthesis Method
3-(4-bromophenoxy)phenolOrganometallic complexesOrganic Light-Emitting Devices (OLEDs)Multi-step synthesis involving C-Br activation
3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol (B8565309)G-protein-coupled receptor 40 agonistsPharmaceuticalsNucleophilic aromatic substitution
3-(p-tolyloxy)phenolPolysubstituted imidazolone (B8795221) derivativesPeroxisome proliferator-activated receptor (PPAR) agonistsCopper-catalyzed synthesis followed by cyclization reactions

Development of Novel Polymeric Materials Incorporating this compound Moieties

The bifunctional nature of this compound, possessing two hydroxyl groups at different positions, makes it a promising monomer for the synthesis of novel polymeric materials. High-performance polymers such as poly(ether ether ketone) (PEEK) are synthesized through the step-growth polymerization of bisphenolate salts with activated dihaloaromatic compounds. wikipedia.orgyoutube.com The diaryl ether linkage is a key structural feature of PEEK, contributing to its exceptional thermal stability and chemical resistance. polysciences.comnih.gov

By analogy, this compound could be used as a comonomer in the synthesis of new polyarylene ether ketones or other high-performance thermoplastics. The incorporation of the fluorophenoxy group into the polymer backbone could impart unique properties, such as enhanced solubility, altered thermal characteristics, and modified surface properties. The synthesis of such polymers would typically involve nucleophilic aromatic substitution reactions under high-temperature conditions in polar aprotic solvents. wikipedia.org

The development of semi-fluorinated aromatic ether polymers is an active area of research, as these materials can exhibit improved processability compared to their fully fluorinated counterparts while retaining desirable properties like low dielectric constants and high thermal stability. researchgate.net The use of monomers like this compound could lead to the creation of new materials for applications in electronics, aerospace, and biomedical devices. polysciences.comnih.gov

Table 2: Potential Polymer Architectures from this compound

Polymer TypePotential MonomersPolymerization MethodPotential Properties
Poly(arylene ether)sThis compound, Dihaloaromatic compoundsNucleophilic aromatic substitutionHigh thermal stability, chemical resistance, modified solubility
PolyestersThis compound, Diacyl chloridesEsterificationPotentially improved thermal and mechanical properties
Epoxy ResinsThis compound, EpichlorohydrinCondensation polymerizationEnhanced flame retardancy, altered curing characteristics

Investigation of this compound in Supramolecular Assemblies

Supramolecular chemistry explores the non-covalent interactions between molecules to form well-defined, functional assemblies. frontiersin.org this compound possesses key features that make it an interesting candidate for studies in this field. The phenolic hydroxyl group is a strong hydrogen bond donor and acceptor, enabling the formation of intricate hydrogen-bonded networks. rsc.orgyoutube.com

The presence of the fluorine atom can also influence supramolecular assembly. Fluorine can participate in non-covalent interactions, including weak hydrogen bonds and dipole-dipole interactions, which can direct the formation of specific crystal packing arrangements or solution-state aggregates. The interplay between the strong hydrogen bonding of the hydroxyl group and the weaker interactions involving the fluorine atom could lead to complex and potentially useful supramolecular structures.

Furthermore, the diaryl ether linkage provides a degree of conformational flexibility, allowing the molecule to adopt different shapes to accommodate guest molecules or to pack efficiently in the solid state. Studies on the supramolecular chemistry of crown ethers, which also feature ether linkages, have demonstrated their ability to form host-guest complexes and self-assemble into larger structures. frontiersin.org Similar principles could be applied to investigate the assembly of this compound and its derivatives. Computational modeling can be a powerful tool to predict and understand the hydrogen bonding and other non-covalent interactions in these systems. scirp.org

Theoretical Frameworks for Predicting Environmental Fate and Degradation of Aryloxy Phenols

Understanding the environmental fate of synthetic chemicals is crucial for assessing their potential impact. Theoretical and computational models provide a framework for predicting how compounds like this compound might behave in the environment. The degradation of diaryl ethers can occur through various pathways, including microbial degradation and photodegradation. nih.govasm.org

Microbial degradation of halogenated aromatic compounds is a known environmental process, with some microorganisms capable of cleaving the ether bond. nih.gov Theoretical models can help predict the susceptibility of this compound to microbial attack by analyzing its electronic structure and identifying potential sites for enzymatic action.

Photodegradation is another important environmental fate process, particularly for aromatic compounds. mdpi.commdpi.com The absorption of UV light can lead to the generation of reactive species, such as hydroxyl radicals, which can initiate the breakdown of the molecule. rsc.orgmdpi.comresearchgate.net Computational studies can be used to predict the UV absorption spectrum of this compound and to model the reaction pathways of its photodegradation. The presence of the fluorine atom may influence the degradation pathway and the nature of the resulting products. The development of predictive models for the environmental fate of such compounds is an ongoing area of research. researchgate.net

Opportunities for Catalyst Design and Process Innovation in this compound Chemistry

The synthesis of this compound and other diaryl ethers typically relies on cross-coupling reactions, most notably the Ullmann condensation. wikipedia.orgorganic-chemistry.org This reaction traditionally involves the use of copper catalysts at high temperatures. nih.gov A significant area of research is focused on the development of more efficient and sustainable catalytic systems for these transformations.

Innovations in catalyst design include the use of nano-sized metal catalysts, which can offer higher surface area and reactivity, potentially allowing for milder reaction conditions. rsc.org The development of new ligands for copper and palladium catalysts has also been shown to improve the efficiency and scope of diaryl ether synthesis. rsc.orgresearchgate.net These ligands can stabilize the metal center and facilitate the key steps of the catalytic cycle.

Process innovation is another key aspect, with a focus on developing more environmentally friendly and economically viable synthetic routes. This includes the use of greener solvents, reducing reaction times, and developing methods for catalyst recycling. rsc.org For example, catalyst-free methods for the synthesis of diaryl ethers under microwave irradiation have been reported for certain substrates. organic-chemistry.org The application of these advanced catalytic systems and process optimization strategies to the synthesis of this compound could lead to more efficient and sustainable production methods. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 3-(4-Fluorophenoxy)phenol, and how is the product validated?

  • Methodological Answer : this compound is synthesized via nucleophilic aromatic substitution reactions. For example, General Procedure B involves reacting fluorinated aryl halides with phenolic nucleophiles under basic conditions, yielding the target compound with 85% efficiency. Product validation relies on 1H NMR, 13C NMR, and LC-MS to confirm structural features such as aromatic proton environments, fluorine coupling patterns, and molecular mass . Optimization of starting material ratios and reaction time is critical to minimizing byproducts.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H NMR identifies aromatic proton splitting patterns (e.g., meta/para-substitution on the phenol ring), while 13C NMR confirms carbon environments, including fluorinated carbons.
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 218) and purity.
  • Infrared (IR) Spectroscopy : Detects functional groups like phenolic O-H stretches (~3200 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .

Advanced Research Questions

Q. How do solvent and reaction condition optimizations impact the synthesis of this compound derivatives?

  • Methodological Answer : Solvent polarity and boiling point significantly influence reaction efficiency. For example, replacing DMF with THF reduces solvent evaporation issues and improves yields (e.g., 59% yield for 3-(4-fluorophenoxy)propan-1-ol). Temperature control (e.g., 60–80°C) and extended reaction times (12–24 hours) enhance nucleophilic substitution kinetics. Catalytic bases like K₂CO₃ or NaH are preferred for deprotonating phenolic intermediates .

Q. What is the role of this compound in developing aromatase inhibitors for breast cancer research?

  • Methodological Answer : The compound serves as a precursor for para-substituted phenoxy alkyl azoles , which inhibit aromatase P450 by binding to the enzyme’s heme iron. Structural modifications, such as introducing a triazole group, enhance binding affinity. For example, intermediates like 3-(4-fluorophenoxy)propan-1-ol are alkylated and functionalized to create azole derivatives. Biological assays (e.g., enzyme inhibition IC₅₀ values and cell-based estrogen suppression studies) validate efficacy .

Q. How are structural analogs of this compound designed to enhance pharmacological activity?

  • Methodological Answer :

  • Alkyl Chain Extension : Adding propyl or butyl spacers between the phenol and fluorine groups improves lipophilicity and membrane permeability.
  • Electron-Withdrawing Groups : Introducing nitro or trifluoromethyl groups at specific positions enhances metabolic stability and receptor binding.
  • Crystallographic Studies : Single-crystal X-ray diffraction (e.g., for quinoxaline derivatives) guides rational design by revealing intermolecular interactions and packing efficiencies .

Q. What strategies mitigate impurities during the synthesis of this compound-based pharmaceuticals?

  • Methodological Answer :

  • Chromatographic Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted starting materials and regioisomers.
  • Recrystallization : Polar solvents (e.g., ethanol/water mixtures) isolate high-purity crystals.
  • Analytical Monitoring : HPLC with UV detection (λ = 254 nm) tracks byproducts like chlorinated or over-alkylated derivatives. Regulatory standards (e.g., USP/EP guidelines) enforce limits for impurities such as des-fluoro analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.